molecular formula C18H16N4O2 B3014213 N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide CAS No. 2460754-60-1

N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide

Cat. No.: B3014213
CAS No.: 2460754-60-1
M. Wt: 320.352
InChI Key: LWQGKRITLBVBCU-UHFFFAOYSA-N
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Properties

IUPAC Name

N-methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-19-18(23)17-12-16(8-11-21-17)24-15-4-2-13(3-5-15)22-14-6-9-20-10-7-14/h2-12H,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQGKRITLBVBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide typically involves the reaction of pyridine derivatives with phenoxy compounds. One common method includes the reaction of 4-aminopyridine with 4-chlorophenol in the presence of a base, followed by methylation and carboxylation steps . The reaction conditions often involve the use of solvents such as methanol or acetone and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, acetone, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine or phenoxy compounds .

Scientific Research Applications

N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-4-(4-methylaminophenoxy)pyridine-2-carboxamide
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-nitrophenyl)sulfonyl)piperidine-4-carboxamide

Uniqueness

N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide is unique due to its specific combination of pyridine and phenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

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